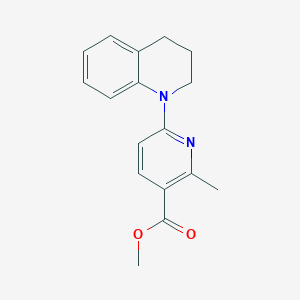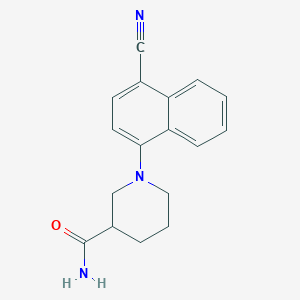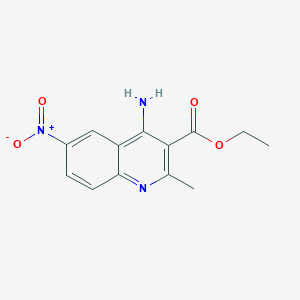
4-Chloro-5,7-difluoro-2-phenylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5,7-difluoro-2-phenylquinoline is a chemical compound with the molecular formula C15H8ClF2N and a molecular weight of 275.68 g/mol . This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 4-Chloro-5,7-difluoro-2-phenylquinoline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the use of 2-phenylquinoline as a starting material, followed by chlorination and fluorination reactions to introduce the chloro and fluoro substituents at the desired positions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
4-Chloro-5,7-difluoro-2-phenylquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chloro or fluoro groups are replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The quinoline ring can be subjected to oxidation or reduction reactions, leading to the formation of different derivatives with altered biological activities.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.
Common reagents used in these reactions include halogenating agents, oxidizing or reducing agents, and palladium catalysts for cross-coupling reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Chloro-5,7-difluoro-2-phenylquinoline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Chloro-5,7-difluoro-2-phenylquinoline involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, blocking the activity of enzymes involved in critical biological processes . Additionally, it may interact with cellular receptors or DNA, leading to changes in cellular function and gene expression .
Comparison with Similar Compounds
4-Chloro-5,7-difluoro-2-phenylquinoline can be compared with other similar compounds, such as:
4-Chloro-5,7-difluoro-2-methylquinoline: This compound has a similar structure but with a methyl group instead of a phenyl group.
Fluoroquinolones: A class of antibiotics with a quinoline core structure and fluorine substituents, known for their broad-spectrum antibacterial activity.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives .
Properties
CAS No. |
1155603-85-2 |
|---|---|
Molecular Formula |
C15H8ClF2N |
Molecular Weight |
275.68 g/mol |
IUPAC Name |
4-chloro-5,7-difluoro-2-phenylquinoline |
InChI |
InChI=1S/C15H8ClF2N/c16-11-8-13(9-4-2-1-3-5-9)19-14-7-10(17)6-12(18)15(11)14/h1-8H |
InChI Key |
UZWORYLJDZPDFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=CC(=C3)F)F)C(=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[Benzyl(dimethyl)silyl]methyl}azepan-2-one](/img/structure/B11845290.png)

![2,2-Difluoro-8-methyl-1,3-dioxolo[4,5-h][1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B11845307.png)
![N-[(5-Chloro-1H-indol-3-yl)(oxo)acetyl]glycine](/img/structure/B11845311.png)


![(3S,4R,5R,6S)-5-methoxy-4-((2R,3R)-2-methyl-3-(3-methylbut-2-en-1-yl)oxiran-2-yl)-1-oxaspiro[2.5]octan-6-ol](/img/structure/B11845339.png)


![3-((4-Chlorobenzyl)oxy)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine](/img/structure/B11845356.png)



